

"physical and chemical characteristics of anthranilic acid"

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An In-depth Technical Guide on the Physical and Chemical Characteristics of **Anthranilic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid, systematically named 2-aminobenzoic acid, is an aromatic amino acid with the chemical formula C₇H₇NO₂.^[1] It consists of a benzene ring with a carboxylic acid and an amine group substituted at adjacent positions.^[1] This ortho-substitution confers unique chemical properties and makes it a versatile precursor in a multitude of synthetic and biological processes. While once considered a vitamin (Vitamin L₁), it is now understood to be a non-essential nutrient in humans, though it plays a crucial role as a biosynthetic intermediate.^[1] This guide provides a comprehensive overview of the physical and chemical characteristics of **anthranilic acid**, its synthesis, key reactions, and its significance in various scientific domains, particularly in drug development.

Structure and General Properties

Anthranilic acid is an amphoteric molecule, capable of acting as both an acid (due to the carboxylic acid group) and a base (due to the amino group).^[1] In its solid state, it exists as a white to pale-yellow crystalline powder and may have a sweetish taste.^{[1][2][3][4]} The molecule can exist in both the standard amino-carboxylic acid form and as a zwitterion.^[1]

Physical Characteristics

The physical properties of **anthranilic acid** are summarized in the table below, providing a quick reference for laboratory and developmental applications.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂	[1] [5]
Molar Mass	137.14 g/mol	[1] [3] [5] [6]
Appearance	White to pale-yellow crystalline powder	[1] [2] [3] [4] [7]
Odor	Odorless	[1] [2]
Taste	Sweetish	[1] [2] [3]
Melting Point	144-148 °C (291-298 °F; 417-421 K)	[1] [2] [6] [8]
Boiling Point	Sublimes, ~200 °C (392 °F; 473 K)	[1] [6]
Density	1.412 g/cm ³	[1] [6] [8]
Vapor Pressure	0.1 Pa (at 52.6 °C)	[1] [6]
pKa (carboxyl group)	2.17	[6]
pKa (amino group)	4.85	[6]
log P (Octanol/Water Partition Coefficient)	1.21	[1]

Solubility

The solubility of **anthranilic acid** is a critical parameter in its application and is influenced by the solvent and pH.

Solvent	Solubility	Reference
Water	0.572 g/100 mL (at 25 °C)	[1] [6]
Hot Water	Soluble	[8]
Ethanol	Soluble	[1] [6] [8] [9]
Ether	Soluble	[1] [8]
Chloroform	Very soluble	[1] [6]
Pyridine	Very soluble	[1] [6]
Benzene	Slightly soluble	[1] [6]

The solubility in aqueous solutions is pH-dependent; it increases in both acidic and basic conditions due to the formation of the corresponding ammonium cation and carboxylate anion. [\[9\]](#)[\[10\]](#)

Spectral Data

Spectroscopic data is essential for the identification and quantification of **anthranilic acid**.

Technique	Key Features	Reference
UV-Vis	Maximum absorption at 336 nm has been reported in some studies.	[11]
¹ H NMR	Chemical shifts are observed for the aromatic protons and the protons of the amine and carboxylic acid groups. Specific shifts can be found in databases like the BMRB.	[12] [13]
¹³ C NMR	Resonances for the seven carbon atoms, including the carboxyl and aromatic carbons, are characteristic.	[12]
IR Spectroscopy	Characteristic peaks for N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and aromatic C-H and C=C stretching are observed.	[14]
Mass Spectrometry	The molecular ion peak corresponding to its molar mass is a key feature.	[3] [14]

Chemical Characteristics and Reactions

Anthranilic acid's dual functionality makes it a versatile building block in organic synthesis.

Industrial Synthesis

The primary industrial route for the synthesis of **anthranilic acid** involves the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride.[\[1\]](#)[\[6\]](#)

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Caption: Industrial synthesis of **anthranilic acid**.

Biosynthesis

In biological systems, **anthranilic acid** is a key intermediate in the biosynthesis of the essential amino acid tryptophan from chorismic acid, a reaction catalyzed by anthranilate synthase.[1] [15]

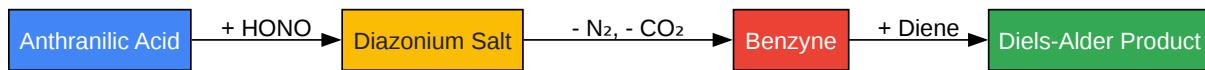
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Caption: Biosynthesis of tryptophan from **anthranilic acid**.

Key Chemical Reactions

Diazotization and Benzyne Formation

The amino group of **anthranilic acid** can be diazotized with nitrous acid to form a diazonium salt. This intermediate is unstable and can eliminate nitrogen and carbon dioxide to generate the highly reactive intermediate, benzyne.[1][16] Benzyne can then be trapped in various reactions, such as Diels-Alder cycloadditions.[16]

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Caption: Diazotization of **anthranilic acid** and benzyne formation.

Esterification

The carboxylic acid group of **anthranilic acid** can undergo esterification with alcohols in the presence of an acid catalyst to form anthranilate esters.[17][18] These esters are widely used in the fragrance and flavor industries.[19]

Acylation

The amino group can be acylated, for example, with acetic anhydride to form N-acetyl**anthranilic acid**.[20]

Experimental Protocols

Synthesis of Anthranilic Acid from Phthalimide

This laboratory-scale synthesis is based on the Hofmann rearrangement.[21][22][23]

Materials:

- Phthalimide
- Sodium hydroxide (NaOH)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
- Glacial acetic acid

Procedure:

- Dissolve finely powdered phthalimide and sodium hydroxide in water, ensuring the solution is cooled.[22][23]
- Add a solution of sodium hypochlorite to the agitated phthalimide solution.[22][23]
- Warm the solution for a few minutes (e.g., to 80°C) to complete the reaction.[22][23]
- Cool the reaction mixture and carefully neutralize it with hydrochloric or sulfuric acid.[22][23]

- Precipitate the **anthranilic acid** by adding an excess of strong acetic acid.[22][23]
- Filter the precipitate, wash it with cold water, and dry it.[21] Recrystallization from hot water can be performed for purification.[22]

Esterification of Anthranilic Acid (General Procedure)

This protocol describes the formation of anthranilate esters.[17][18][24]

Materials:

- **Anthranilic acid**
- Anhydrous alcohol (e.g., methanol, ethanol)
- Acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

- Dissolve **anthranilic acid** in an excess of the desired anhydrous alcohol.
- Carefully add a catalytic amount of concentrated sulfuric acid while stirring.
- Reflux the mixture for several hours.
- After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
- Extract the ester with an organic solvent.
- Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to obtain the crude ester.
- Purify the ester by distillation or chromatography.

Diazotization of Anthranilic Acid

This procedure outlines the formation of the diazonium salt.[25]

Materials:

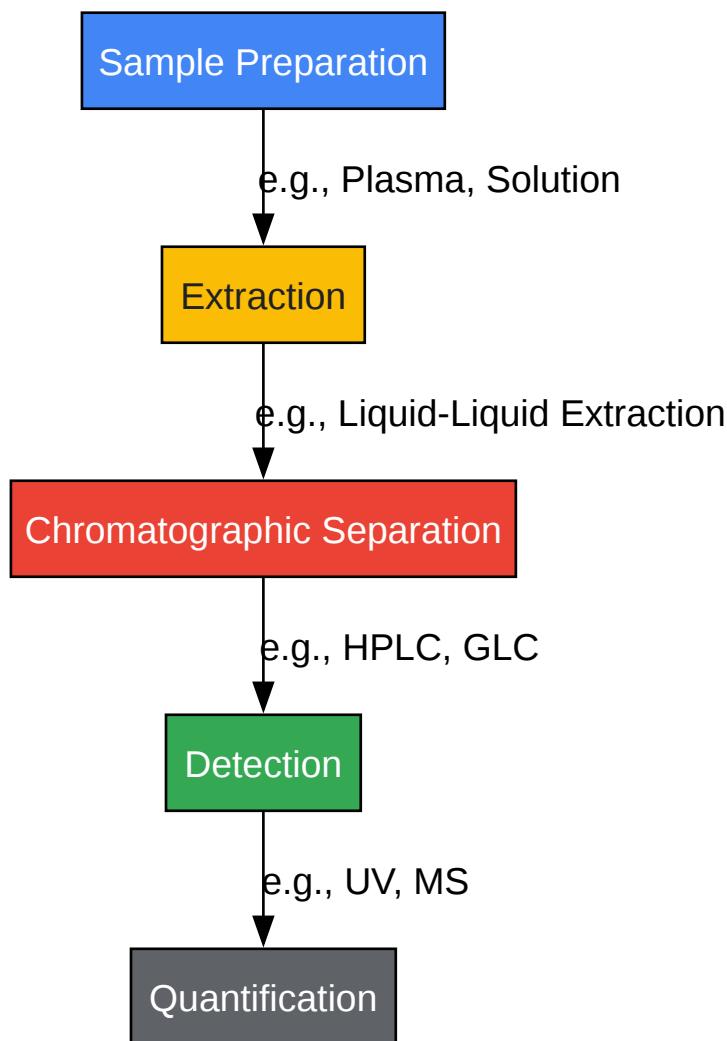
- **Anthranilic acid**
- Concentrated hydrochloric acid
- Sodium nitrite (NaNO₂)
- Ice

Procedure:

- Prepare a suspension of **anthranilic acid** in water and concentrated hydrochloric acid in a flask equipped with a mechanical stirrer.[25]
- Cool the suspension to 0-5°C in an ice bath.[25]
- Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature.[25]
- The resulting solution contains the diazonium salt, which can be used immediately in subsequent reactions.

Analytical Methods

A generic workflow for the analysis of **anthranilic acid** in a sample matrix is presented below.



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Caption: General workflow for the analysis of **anthranilic acid**.

High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are common techniques for the determination of **anthranilic acid**.^{[26][27]} For HPLC, a C18 column is often used with a mobile phase consisting of a methanol/phosphate buffer mixture.^[26] For GLC analysis of plasma samples, a derivatization step such as silylation may be required prior to injection.^[27]

Applications in Drug Development and Research

Anthranilic acid and its derivatives are of significant interest in medicinal chemistry and drug development.^{[28][29]} The **anthranilic acid** scaffold is considered a "privileged" structure,

meaning it can serve as a basis for the development of a wide range of biologically active compounds.[28][29]

Derivatives of **anthranilic acid** have been shown to exhibit a broad spectrum of pharmacological activities, including:

- Anti-inflammatory: The fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid, are derivatives of **anthranilic acid**.[28][30]
- Antiviral: Certain derivatives have shown potential as antiviral agents, for instance, by inhibiting the hepatitis C virus NS5B polymerase.[28]
- Anticancer: Some **anthranilic acid** derivatives act as inducers of apoptosis and inhibitors of signaling pathways involved in cancer, such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.[28]
- Antimicrobial and Antifungal: Various derivatives have demonstrated antimicrobial and antifungal properties.[28]
- Diuretic: Furosemide, a potent loop diuretic, is a well-known pharmaceutical derived from **anthranilic acid**.[31]
- Anticoagulant: Betrixaban is an example of an anticoagulant drug synthesized from an **anthranilic acid** precursor.[31]

The diverse biological activities of its derivatives make **anthranilic acid** a valuable starting material for the synthesis of new therapeutic agents.[31] The presence of two reactive functional groups allows for a wide range of chemical modifications, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.[28][29]

Conclusion

Anthranilic acid is a molecule of fundamental importance in both industrial and biological chemistry. Its unique physical and chemical properties, stemming from its amphoteric nature and ortho-substituted aromatic structure, make it a versatile and valuable compound. A thorough understanding of its characteristics, synthetic routes, and reactivity is crucial for researchers and scientists in organic chemistry, biochemistry, and particularly in the field of

drug discovery and development, where its derivatives continue to provide a rich source of new therapeutic leads.

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